N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
A study by Romero, Salazar, and López (2013) describes a simple one-pot procedure for the preparation of 2-(het)arylquinazolin-4(3H)-ones starting from readily available 2-nitrobenzamides. This synthesis involves using sodium dithionite as the reducing agent for the nitro group, demonstrating a method that could potentially be applied or adapted for the synthesis of complex molecules like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide (Romero et al., 2013).
Structural and Molecular Analysis
Vangala, Chow, and Tan (2013) investigated the molecular complexes and crystal structures of nitrofurantoin with various bases and 4-aminobenzamide, shedding light on molecular interactions and crystal engineering. This research provides insights into the structural analysis of nitro compounds and their interactions, which is essential for understanding the chemical behavior and potential applications of compounds like this compound (Vangala et al., 2013).
Biological Activity and Applications
Ruchelman et al. (2004) identified 11H-Isoquino[4,3-c]cinnolin-12-ones as novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, highlighting the potential therapeutic applications of isoquinolin derivatives in cancer treatment. This study exemplifies the exploration of compounds with structural similarities to this compound in oncology (Ruchelman et al., 2004).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-28(2)22-13-11-20(12-14-22)25(29-16-15-19-7-3-4-8-21(19)18-29)17-27-26(31)23-9-5-6-10-24(23)30(32)33/h3-14,25H,15-18H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZHSAKCWMMAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.